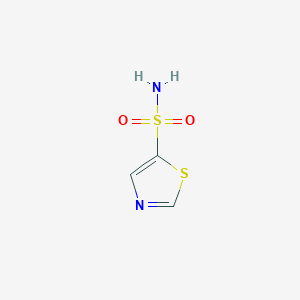

5-Thiazolesulfonamide

Descripción general

Descripción

5-Thiazolesulfonamide is a compound that has been studied for its potential therapeutic applications . It has been used in the development of novel thiazole-sulfonamide derivatives as a protective agent against diabetic cataract in Wistar rats via inhibition of aldose reductase . The thiazole ring, which is part of the this compound structure, has been recognized for its importance in the development of various drugs and biologically active agents .

Synthesis Analysis

Thiazole-sulfonamide derivatives have been synthesized using various methods. For instance, a series of saccharide-modified thiadiazole sulfonamide derivatives has been designed and synthesized by the “tail approach” . This approach has been used to evaluate the inhibitory activity of these compounds against carbonic anhydrases II, IX, and XII .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. For instance, the frontier molecular orbital (FMO) analysis has been performed to gain insight into the electronic properties of thiazole-bearing sulfonamide analogs .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For example, the HOMO–LUMO gap helps to characterize the kinetic stability and chemical reactivity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied. For example, the photophysical properties of thiazolo[5,4-d]thiazole crystal derivatives, which include this compound, have been analyzed .Mecanismo De Acción

Target of Action

1,3-Thiazole-5-sulfonamide, also known as 5-Thiazolesulfonamide, has been found to target Dipeptidyl peptidase-4 (DPP-4) and Aldose reductase (ALR2) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a target for antidiabetic drugs . ALR2 is an enzyme involved in the polyol pathway, which is implicated in the progression of diabetes-associated cataracts .

Mode of Action

The compound interacts with its targets, leading to their inhibition. For instance, it has been found to be a potent inhibitor of DPP-4 . It also significantly inhibits the ALR2 level in the rat lenses homogenate . The inhibition of these enzymes leads to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of DPP-4 by 1,3-thiazole-5-sulfonamide affects the glucose metabolism pathway . On the other hand, the inhibition of ALR2 affects the polyol pathway. This pathway is responsible for converting glucose into sorbitol, which, when accumulated, can lead to osmotic imbalance and cataract formation .

Pharmacokinetics

The compound’s effectiveness in in vivo studies suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The inhibition of DPP-4 by 1,3-thiazole-5-sulfonamide leads to an improvement in glucose tolerance, as observed in in vivo studies . The compound also shows a dose-dependent decrease in blood glucose levels and an improvement in insulin levels . In the case of ALR2 inhibition, the compound significantly reduces the burden of diabetic cataracts .

Análisis Bioquímico

Biochemical Properties

1,3-thiazole-5-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been used as a potent inhibitor of aldose reductase (ALR2), an enzyme that plays a vital role in the polyol pathway . This pathway is responsible for catalyzing the transformation of glucose into sorbitol . By inhibiting ALR2, 1,3-thiazole-5-sulfonamide can effectively reduce the progression of diabetes-associated cataracts .

Cellular Effects

The effects of 1,3-thiazole-5-sulfonamide on cells are largely related to its inhibition of ALR2. By inhibiting this enzyme, 1,3-thiazole-5-sulfonamide can reduce the concentration of glucose via ALR2, which is later converted to sorbitol and deposited in lens tissues . This deposition alters the osmotic balance and induces the formation of cataracts due to increased sodium concentration and reduced potassium and glutathione levels .

Molecular Mechanism

At the molecular level, 1,3-thiazole-5-sulfonamide exerts its effects by binding to ALR2 and inhibiting its activity . This prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in lens tissues and preventing the formation of cataracts .

Metabolic Pathways

1,3-thiazole-5-sulfonamide is involved in the polyol pathway through its inhibition of ALR2 . By inhibiting this enzyme, it prevents the conversion of glucose to sorbitol, thereby affecting metabolic flux and metabolite levels .

Propiedades

IUPAC Name |

1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBFUMSMIVYLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

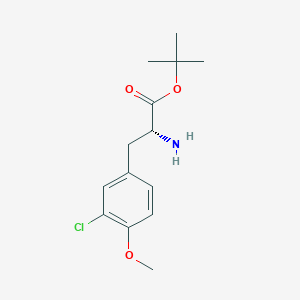

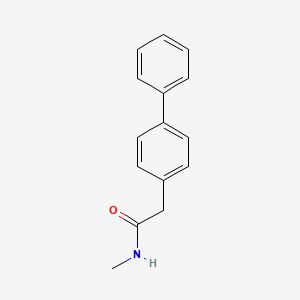

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

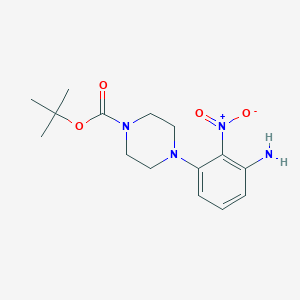

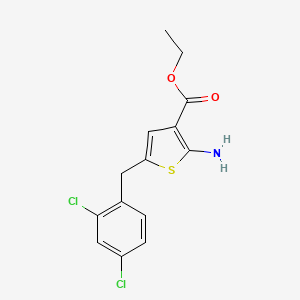

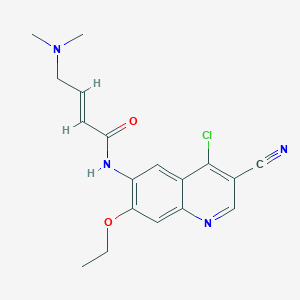

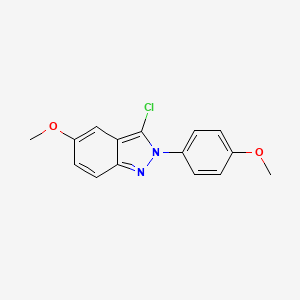

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

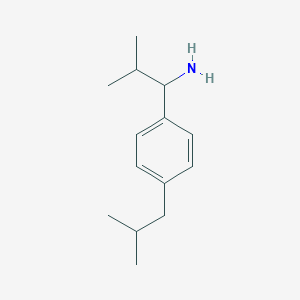

![1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine](/img/structure/B3287775.png)